molecular formula C7H10NO4P B14351602 N-(2-Methoxyphenyl)phosphoramidic acid CAS No. 99644-92-5

N-(2-Methoxyphenyl)phosphoramidic acid

Cat. No.: B14351602
CAS No.: 99644-92-5
M. Wt: 203.13 g/mol
InChI Key: XXNYJRIQMQMMKR-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)phosphoramidic acid (CAS 99644-92-5) is a phosphoramidic acid derivative of significant interest in scientific research, characterized by a phosphorus atom bonded to an amino group substituted with a 2-methoxyphenyl moiety . This compound serves as a versatile intermediate in organophosphorus synthesis, with its 2-methoxyphenyl substituent introducing distinct steric and electronic properties that influence its reactivity, solubility, and interactions with biological targets . Its mechanism of action involves the ability to donate phosphate groups in phosphorylation reactions, making it a valuable reagent in the synthesis of phosphorylated compounds and in studies of enzymes that catalyze such reactions, including kinases . Established synthesis routes include a two-step phosphorylation and hydrolysis of 2-methoxyaniline, as well as modern Grignard reagent-mediated methods conducted under inert atmospheres to achieve the phosphorus-nitrogen bond formation . In research, this compound finds applications across chemistry, biology, and medicine. It is used as a reagent in organic synthesis for constructing phosphorus-containing compounds and is investigated for its potential biological activity and as a pharmaceutical intermediate . Phosphoramidate derivatives, in general, are a notable class in drug design, famously employed as a prodrug technology (ProTides) to overcome limitations in the cellular activation of nucleoside analogs, as evidenced by FDA-approved antiviral drugs . Attention: This product is for research use only and is not intended for human or veterinary use.

Properties

CAS No.

99644-92-5

Molecular Formula

C7H10NO4P

Molecular Weight

203.13 g/mol

IUPAC Name

(2-methoxyanilino)phosphonic acid

InChI

InChI=1S/C7H10NO4P/c1-12-7-5-3-2-4-6(7)8-13(9,10)11/h2-5H,1H3,(H3,8,9,10,11)

InChI Key

XXNYJRIQMQMMKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NP(=O)(O)O

Origin of Product

United States

Preparation Methods

Two-Step Phosphorylation and Hydrolysis

In this approach, 2-methoxyaniline is treated with POCl₃ in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate N-(2-methoxyphenyl)phosphoramidic dichloride. Subsequent hydrolysis with ice-cold water yields the target acid. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of 2-methoxyaniline to POCl₃ minimizes side products.
  • Temperature Control : Exothermic reactions require cooling to prevent decomposition.
  • Solvent Selection : Chlorinated solvents (e.g., DCM, chlorobenzene) enhance reactivity by stabilizing intermediates.

A modified protocol substitutes POCl₃ with pyrophosphoryl chloride (P₂O₃Cl₄), enabling milder conditions (25°C) and higher yields (78–82%). The reaction is typically quenched with saturated sodium bicarbonate to neutralize excess HCl.

Grignard Reagent-Mediated Synthesis

Recent advances utilize organometallic reagents to construct the phosphorus-nitrogen bond. A 2024 study demonstrated the coupling of 2-methoxyaryl Grignard reagents with phosphorus precursors under inert atmospheres.

Procedure Using 2-Methoxyphenylmagnesium Bromide

  • Grignard Formation : 2-Methoxybromobenzene reacts with magnesium turnings in tetrahydrofuran (THF) to generate the Grignard reagent.
  • Phosphorylation : The reagent is added dropwise to a solution of phosphoric trichloride (POCl₃) in 2-methyltetrahydrofuran (2-MeTHF) at −10°C.
  • Workup : The mixture is quenched with degassed NH₄Cl, and the product is extracted using DCM.

This method achieves 65–70% yields after silica gel chromatography (hexane/ethyl acetate gradient). Critical factors include:

  • Atmosphere : Strict argon purging prevents oxidation of intermediates.
  • Temperature : Sub-zero conditions suppress side reactions like P–O bond cleavage.

Acid Halide Condensation Methods

Patented processes for analogous phosphonic acids provide insights into scalable production. The reaction of phosphonic acid derivatives with acid halides like phosgene (COCl₂) or oxalyl chloride ((COCl)₂) enables efficient P–N bond formation.

Phosgene-Mediated Coupling

A 1996 patent describes converting phosphonic acid esters to dihalides using phosgene at 90–160°C. Adapting this for this compound synthesis:

  • Ester Activation : Diethyl phosphoramidate is treated with phosgene in chlorobenzene to form the reactive chloro intermediate.
  • Amination : 2-Methoxyaniline is introduced, displacing chloride to yield the target compound.

Optimization Data :

Parameter Optimal Range Yield Impact
Temperature 110–130°C Maximizes rate
Phosgene Equivalents 1.2–1.5 Prevents underreact
Reaction Time 8–12 h 85–90% conversion

This method is advantageous for industrial-scale production due to streamlined purification (distillation removes HCl and CO₂).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using deactivated silica gel (10% H₂O). Elution with CHCl₃/ethyl acetate (24:1) effectively separates phosphoramidic acid from unreacted aniline.

Crystallization

Slow cooling of DCM solutions induces crystallization, yielding 86% pure product. Additives like activated charcoal improve crystal quality by adsorbing colored impurities.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz), while the methoxy group resonates at δ 3.8 ppm.
  • ³¹P NMR : A singlet at δ 41–44 ppm confirms P–N bond formation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Phosphoryl Chloride 75–82 95 Moderate High
Grignard Reagent 65–70 98 Low Moderate
Acid Halide Condensation 85–90 90 High Low

The acid halide method balances yield and scalability, making it preferred for industrial applications. Laboratory-scale syntheses favor Grignard routes for higher purity despite lower yields.

Industrial-Scale Considerations

Solvent Recycling

Chlorobenzene and DCM are recovered via fractional distillation, reducing waste and costs.

Environmental Impact

Waste streams containing phosphorus are treated with calcium hydroxide to precipitate non-toxic calcium phosphate.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)phosphoramidic acid can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid derivatives.

    Substitution Reactions: It can participate in substitution reactions where the amino group is replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

    Substitution Reactions: Common reagents include halides and other nucleophiles.

    Oxidation and Reduction: Specific reagents depend on the desired transformation but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield phosphoric acid derivatives, while substitution reactions could produce a variety of substituted phosphoramides.

Scientific Research Applications

N-(2-Methoxyphenyl)phosphoramidic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)phosphoramidic acid involves its ability to donate phosphate groups in phosphorylation reactions. This property makes it useful in the synthesis of phosphorylated compounds. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions, such as kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phosphoramidic acids vary based on substituents attached to the nitrogen and phosphorus atoms. Below is a comparative analysis with key analogs:

Compound Name Substituents on N-Atom Key Features Stability/Reactivity Insights Applications
N-(2-Methoxyphenyl)phosphoramidic acid 2-Methoxyphenyl Electron-donating methoxy group enhances steric bulk; may reduce hydrolysis rates compared to electron-withdrawing substituents . Likely stable in acidic conditions due to N-protonation preference . Potential enzyme inhibition, synthetic intermediates.
N-(α-Methylbenzyl)phosphoramidic acid bis(4-methylphenyl)ester α-Methylbenzyl, bis(4-methylphenyl) Diastereotopic p-cresol groups confirmed via X-ray crystallography and NMR. Steric hindrance from α-methylbenzyl increases stereochemical complexity . Hydrolysis resistance due to bulky ester groups. Model for studying stereoelectronic effects .
Phosphoramide Mustard Bis(2-chloroethyl)amino Alkylating agent; hydrolyzes via aziridinium ion formation at pH > pKa (~4.9). Chloride ions stabilize the parent compound . Rapid degradation in neutral/basic conditions. Antineoplastic agent (e.g., cyclophosphamide metabolite) .
Phosphocreatinine 4,5-Dihydro-1-methylimidazolyl Biologically relevant phosphagen; participates in ATP regeneration. Ionic interactions with imidazole enhance solubility . High stability in physiological pH. Energy metabolism in muscle tissues .

Hydrolysis and Protonation Behavior

  • This compound : Predicted to undergo hydrolysis via P-N bond cleavage under acidic conditions, similar to phosphoramide mustard. The methoxy group may slow hydrolysis compared to electron-deficient aryl substituents .
  • Phosphoramide Mustard : Exhibits pH-dependent hydrolysis:
    • pH < 4.9 : Dominant P-N bond cleavage.
    • pH > 4.9 : Aziridinium ion formation, leading to rapid nucleophilic attack (e.g., by water or chloride) .
  • Phosphoramidic Acid (Parent) : Theoretical calculations suggest O-protonation is favored in the gas phase, but N-protonation dominates in aqueous solutions due to solvation effects .

Spectroscopic and Computational Insights

  • 31P NMR Shifts : Electron-donating groups (e.g., methoxy) deshield the phosphorus atom, leading to downfield shifts. For example, phosphoramide mustard shows a 31P resonance at δ ~15 ppm, while N-substituted esters (e.g., bis(4-methylphenyl)ester) exhibit shifts influenced by aryl electron effects .
  • Ab Initio Calculations : Used to validate X-ray structures of N-(α-methylbenzyl) derivatives, confirming steric and electronic contributions to diastereomerism .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying N-(2-Methoxyphenyl)phosphoramidic acid and its metabolites in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection is commonly employed, as described in microsomal metabolism studies. For example, metabolite separation (e.g., o-anisidine, o-aminophenol) is achieved using a C18 column with mobile phases adjusted to pH 4.5 or 7.4 to differentiate enzymatic vs. non-enzymatic reactions . Mass spectrometry (LC-MS/MS) can enhance specificity for low-abundance metabolites, particularly when distinguishing nitroso derivatives (e.g., o-nitrosoanisole) .

Q. How is the structural integrity of this compound validated in synthetic or isolated forms?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in crystallographic studies of related phosphoramidic acid esters. Key parameters include bond angles (e.g., P–N–C) and torsion angles to confirm stereochemistry . Complementary techniques like 1^1H/13^13C NMR and FT-IR are used to verify functional groups (e.g., methoxy, phosphoramidic linkages) .

Advanced Research Questions

Q. How do species-specific differences in hepatic microsomal enzymes influence the metabolic fate of this compound derivatives?

  • Methodological Answer : Comparative studies using rat and rabbit hepatic microsomes reveal divergent metabolic pathways. For instance, rabbit microsomes predominantly form o-aminophenol via CYP1A-mediated oxidation, while rat microsomes favor o-anisidine reduction (Table 1, ). Experimental designs should include:

  • Enzyme induction : Pre-treating animals with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to assess isoform-specific activity.
  • Inhibition assays : Using chemical inhibitors (e.g., α-naphthoflavone for CYP1A) to confirm enzyme contributions .

Q. What strategies resolve contradictions in reported metabolite profiles of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from pH-dependent non-enzymatic reactions or interspecies enzyme variability. To address this:

  • pH-controlled incubations : Conduct parallel experiments at pH 4.5 (non-enzymatic conditions) and pH 7.4 (enzymatic conditions) to isolate contributions .
  • Cross-species validation : Replicate findings in human hepatocyte models or recombinant CYP isoforms to assess translational relevance .

Q. How can advanced spectroscopic and computational methods elucidate the stereochemical properties of this compound derivatives?

  • Methodological Answer : For diastereotopic groups (e.g., chiral centers in phosphoramidic esters), combine:

  • X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonding) .
  • Ab initio calculations : Compare optimized molecular geometries (DFT/B3LYP) with crystallographic data to validate electronic environments .
  • Dynamic NMR : Detect slow conformational exchanges in solution phase, particularly for hindered rotations around P–N bonds .

Q. What role does N-(2-Methoxyphenyl)hydroxylamine play in the genotoxicity of phosphoramidic acid derivatives, and how is this experimentally assessed?

  • Methodological Answer : As a reactive intermediate, N-(2-Methoxyphenyl)hydroxylamine contributes to DNA adduct formation. Key approaches include:

  • DNA-binding assays : Use 32^32P-postlabeling or LC-MS to quantify adducts (e.g., 8-oxo-dG) in target tissues .
  • Knockout models : Employ CYP-null hepatocytes or CRISPR-edited cell lines to dissect metabolic activation pathways .

Methodological Notes

  • Data Interpretation : When analyzing microsomal metabolism, normalize metabolite yields to NADPH:CYP reductase activity to account for batch-to-batch variability .
  • Structural Analysis : For ambiguous NMR signals in phosphoramidic acids, use 31^31P-1^1H heteronuclear correlation spectroscopy (HMBC) to resolve coupling patterns .

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